molecular formula C14H12N6O3S B2611419 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1396881-45-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2611419
CAS No.: 1396881-45-0
M. Wt: 344.35
InChI Key: KMBRUBRXBNLZAF-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 2-amino-2-oxoethyl group at position 4 and a 5-oxo moiety, linked via a phenyl ring to a thiophene-3-carboxamide group. The 2-amino-2-oxoethyl substituent introduces polarity, likely influencing solubility and metabolic stability .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-12(21)7-19-14(23)20(18-17-19)11-3-1-10(2-4-11)16-13(22)9-5-6-24-8-9/h1-6,8H,7H2,(H2,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBRUBRXBNLZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C18H18N6O5
Molecular Weight 398.4 g/mol
CAS Number 1396749-67-9
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The structure includes a tetrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In a study evaluating similar compounds, it was found that the inhibition of specific protein interactions could lead to reduced tumor growth in vitro and in vivo models. The compound this compound demonstrated promising results against breast cancer cell lines with an IC50 value suggesting potent activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2, which are involved in the SUMOylation process—a post-translational modification that regulates various cellular functions .

Study 1: Inhibition of SENP Proteins

A recent study focused on the inhibition of SENP proteins by similar tetrazole derivatives. The results indicated that these compounds could effectively reduce SENP1 activity by approximately 70%, leading to enhanced apoptosis in cancer cells .

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using a murine model of colitis. The administration of this compound resulted in a significant decrease in disease severity scores and histological damage compared to control groups .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for research in pharmacology and medicinal chemistry.

Anticancer Activity

Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have indicated that related compounds demonstrate IC50 values indicating potent activity against specific cancer types:

  • Cell Line Studies : In vitro assays have revealed significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

Anti-inflammatory Properties

In addition to anticancer properties, N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has been explored for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Chemical Reactions and Synthesis

The compound can undergo various chemical reactions that enhance its utility in research applications:

  • Oxidation : This compound can be oxidized using strong oxidizing agents to form various derivatives.
  • Reduction : Reduction reactions can be performed using reducing agents like sodium borohydride.
  • Substitution : The tetrazole ring and phenyl groups can undergo substitution reactions with halogens or other nucleophiles.

Applications in Material Science

Beyond its biological applications, this compound is being investigated for potential uses in material science. Its unique properties could be leveraged in:

  • Polymer Development : The compound may serve as a building block for synthesizing new polymers with desirable mechanical and thermal properties.

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, suggesting its efficacy as a lead compound for drug development .
  • Inflammatory Disease Models : Research involving animal models has indicated that compounds similar to this compound show promise as anti-inflammatory agents .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : The structural features align with both antifungal prodrugs (via amidine conversion) and kinase inhibitors (via carboxamide interactions). Further studies are needed to validate its biological targets.
  • Synthetic Challenges : The tetrazole-thiophene linkage may require optimization for scalability, drawing from methods in and .
  • Comparative Limitations: Direct activity data for the target compound are absent; inferences are based on structural parallels to compounds with known mechanisms .

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